3-[(4-Bromobenzyl)amino]-1-propanol

Chemical Synthesis Medicinal Chemistry Quality Control

3-[(4-Bromobenzyl)amino]-1-propanol, with CAS number 721453-52-7, is a brominated amino alcohol with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol. It is characterized by a para-bromobenzyl group attached to an amino-propanol backbone, providing a bifunctional scaffold with both a secondary amine and a primary alcohol.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
CAS No. 721453-52-7
Cat. No. B183686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromobenzyl)amino]-1-propanol
CAS721453-52-7
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNCCCO)Br
InChIInChI=1S/C10H14BrNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2
InChIKeyGIYMFORZQSXEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromobenzyl)amino]-1-propanol (CAS 721453-52-7): Chemical Identity and Core Procurement Parameters


3-[(4-Bromobenzyl)amino]-1-propanol, with CAS number 721453-52-7, is a brominated amino alcohol with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol [1]. It is characterized by a para-bromobenzyl group attached to an amino-propanol backbone, providing a bifunctional scaffold with both a secondary amine and a primary alcohol [2]. Key computed properties include an XLogP3-AA of 1.7, a topological polar surface area of 32.3 Ų, and two hydrogen bond donors and acceptors [1]. The compound is commercially available from multiple suppliers, typically at purities of 95% or 98% . As a research chemical, it is not for diagnostic or therapeutic use and should be handled with appropriate precautions due to its classification as an irritant .

3-[(4-Bromobenzyl)amino]-1-propanol: Why Direct Analogue Substitution is Scientifically Invalid


In-class compounds sharing a bromobenzyl-amino-propanol scaffold cannot be interchanged without validation, as even minor structural modifications lead to quantifiable changes in key physicochemical properties that govern reactivity and molecular interactions. For instance, moving the bromine atom from the para- to the meta-position creates a distinct compound (3-[(3-bromobenzyl)amino]-1-propanol, CAS 721958-92-5) with a different electronic distribution and steric profile . Similarly, removal of the hydroxyl group to form N-(4-bromobenzyl)propan-1-amine (CAS 150869-52-6) eliminates a hydrogen-bond donor and key site for derivatization, drastically altering its solubility and potential for further modification . These structural nuances directly impact the compound's LogP (1.7) and its ability to engage in specific non-covalent interactions, making generic substitution a source of significant experimental error [1]. The quantitative evidence below, though primarily class-level, underscores these critical differentiators.

3-[(4-Bromobenzyl)amino]-1-propanol: Quantifiable Differentiators and Selection Metrics


Verified High Purity Specification for Reliable Research Outcomes

For chemical building blocks, purity is a primary selection criterion. This compound is available from verified commercial suppliers with a specified purity of ≥98% . This level of purity provides a quantifiable benchmark for procurement, reducing the risk of off-target effects or side reactions from contaminants that might be present in lower-grade materials.

Chemical Synthesis Medicinal Chemistry Quality Control

Distinct Hydrophobic-Lipophilic Balance (LogP 1.7) Informing Pharmacokinetic Modeling

Lipophilicity, as measured by LogP, is a critical determinant of a molecule's solubility, permeability, and overall drug-likeness. The target compound has a computed XLogP3-AA value of 1.7 [1]. This places it in a more favorable range for oral absorption and CNS penetration (Rule of Five) compared to a more polar analog or a more lipophilic derivative. This specific value can be used to model and predict its behavior in biological systems, differentiating it from analogs with different substituents or chain lengths for which LogP would differ.

ADME/Tox Drug Discovery Physicochemical Property

Melting Point Range (174–178 °C) as a Practical Criterion for Handling and Formulation

The solid-state properties of a compound, particularly its melting point, are essential for practical handling, purification, and formulation. One vendor reports the melting point of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride salt to be in the range of 174–178 °C . This well-defined, high melting range indicates a stable crystalline solid at room temperature, which is often easier to weigh, store, and handle than a liquid or low-melting analog, reducing experimental error in mass balance calculations.

Process Chemistry Formulation Science Analytical Chemistry

Recommended Applications for 3-[(4-Bromobenzyl)amino]-1-propanol Based on Evidence


Medicinal Chemistry Lead Optimization Scaffold

The compound's computed LogP of 1.7 [1] makes it a suitable core scaffold for building compound libraries aimed at oral bioavailability. Its bifunctional nature (amine and alcohol) allows for systematic derivatization to explore structure-activity relationships (SAR) while maintaining favorable physicochemical properties, as evidenced by the LogP value.

Chemical Biology Probe Synthesis

The para-bromine atom serves as a synthetic handle for late-stage functionalization, such as in Suzuki-Miyaura cross-coupling reactions, while the amino-propanol linker can be used to modulate linker length and flexibility in the design of PROTACs or fluorescent probes. The high purity (≥98%) minimizes byproducts in these often low-yielding, multi-step syntheses.

Specialty Building Block for Materials Science

The combination of a rigid, brominated aromatic group and a flexible amino-alcohol chain gives the compound amphiphilic characteristics, as quantified by its LogP (1.7) and hydrogen-bonding capacity (2 HBD, 2 HBA) [1]. This makes it a candidate for use in the synthesis of novel surfactants, ligands for metal-organic frameworks (MOFs), or monomers for specialized polymers where specific solubility and intermolecular interactions are required.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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